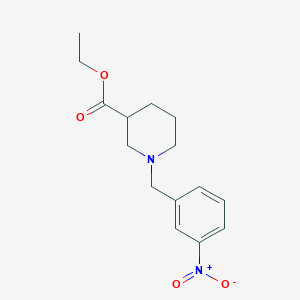
ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate, also known as NPC 15437, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound belongs to the class of piperidinecarboxylates and has shown promising results in the treatment of various diseases.
作用機序
The exact mechanism of action of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and receptors in the body. For example, ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has been found to have several biochemical and physiological effects. In animal studies, the compound has been found to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has also been found to have antiviral properties and can inhibit the replication of viruses such as HIV and hepatitis C virus.
実験室実験の利点と制限
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in pure form by column chromatography. ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has also been found to be stable under a wide range of conditions, which makes it suitable for use in various assays and experiments. However, one limitation of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 is that it is relatively expensive compared to other compounds used in research.
将来の方向性
There are several future directions for research on ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437. One area of research is the development of more potent analogs of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 that can be used in the treatment of various diseases. Another area of research is the investigation of the mechanism of action of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437, which could lead to the development of new drugs with similar activity. Additionally, more studies are needed to investigate the safety and efficacy of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 in humans.
合成法
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 can be synthesized by reacting ethyl 3-piperidinecarboxylate with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437.
科学的研究の応用
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has shown potential applications in various fields of research, including neuroscience, cancer research, and infectious disease research. The compound has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious disease research, ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
特性
IUPAC Name |
ethyl 1-[(3-nitrophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(18)13-6-4-8-16(11-13)10-12-5-3-7-14(9-12)17(19)20/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLARNHBJUNWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

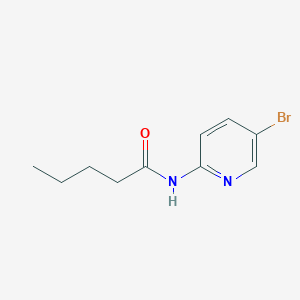
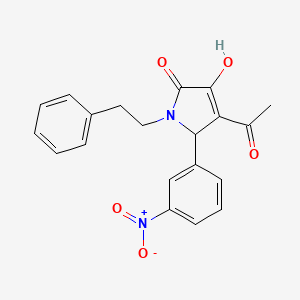
![2-(2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4882779.png)
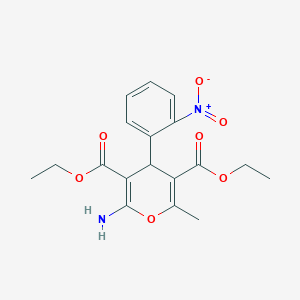
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4882794.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)
![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B4882830.png)
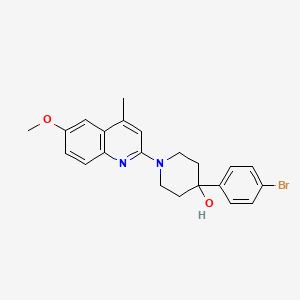
![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)
![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B4882852.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)
![4-[4-(4-fluorophenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4882870.png)